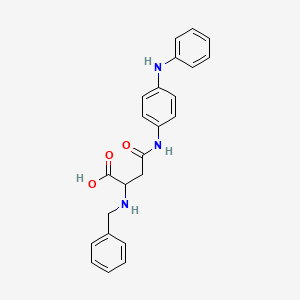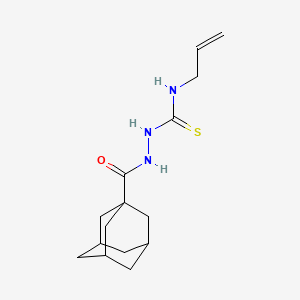
2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide is a compound that features an adamantane moiety, which is known for its unique structural properties and stability. Adamantane derivatives have been extensively studied due to their applications in medicinal chemistry, materials science, and nanotechnology . The incorporation of adamantane fragments in pharmaceuticals can improve the lipophilicity and stability of drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide typically involves the functionalization of adamantane derivatives. One common method is the amidation of adamantane under Schotten–Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH₃·THF) . Another approach involves the formation of adamantyl carbocations, which can be trapped with various nucleophiles to form the desired product .
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The adamantane moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane oxides, while reduction can produce adamantane alcohols .
科学的研究の応用
2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide has several scientific research applications:
作用機序
The mechanism of action of 2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability . The compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral drug used to treat influenza A.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allylhydrazinecarbothioamide moiety differentiates it from other adamantane derivatives, providing unique opportunities for chemical modifications and applications .
特性
IUPAC Name |
1-(adamantane-1-carbonylamino)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-2-3-16-14(20)18-17-13(19)15-7-10-4-11(8-15)6-12(5-10)9-15/h2,10-12H,1,3-9H2,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFQLZOQUOWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
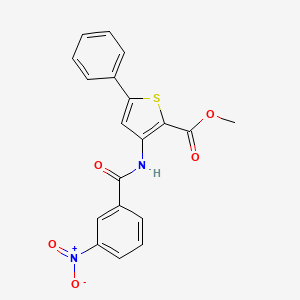
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B3002290.png)
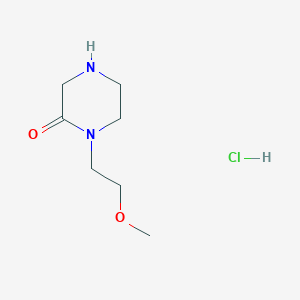
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)
![4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B3002298.png)
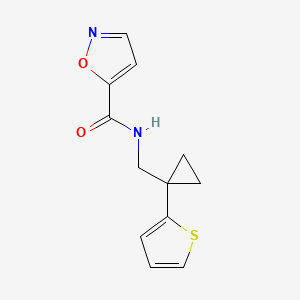
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide](/img/structure/B3002301.png)
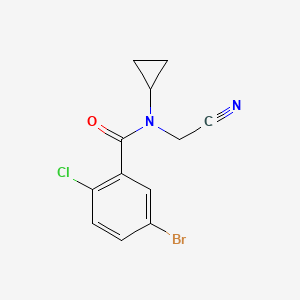
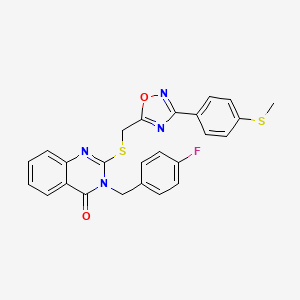
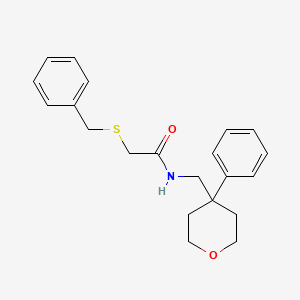
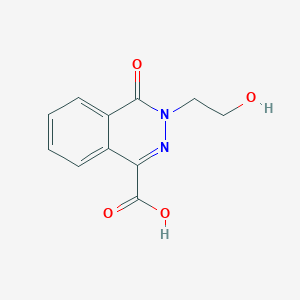
![N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B3002309.png)
